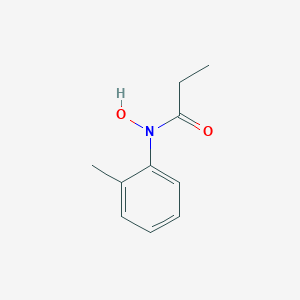

N-hydroxy-N-(2-methylphenyl)propanamide

Descripción

N-hydroxy-N-(2-methylphenyl)propanamide is a hydroxamic acid derivative characterized by an N-hydroxy amide functional group attached to a 2-methylphenyl substituent. Hydroxamic acids are notable for their metal-chelating properties, which underpin their roles in medicinal chemistry (e.g., as histone deacetylase inhibitors) and antioxidant applications .

Propiedades

Número CAS |

151826-41-4 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

N-hydroxy-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C10H13NO2/c1-3-10(12)11(13)9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3 |

Clave InChI |

AVZUAGRZTBEJGX-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1C)O |

SMILES canónico |

CCC(=O)N(C1=CC=CC=C1C)O |

Sinónimos |

Propanamide, N-hydroxy-N-(2-methylphenyl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide)

- Structure: Features a propylamino group instead of the N-hydroxy group in the target compound.

- Properties: As a local anesthetic, prilocaine’s amino group facilitates sodium channel blockade. Its hydrochloride salt enhances water solubility for clinical use .

- Key Difference: Replacement of the hydroxy group with propylamino reduces metal-binding capacity but increases hydrophobicity, favoring nerve tissue penetration.

Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide)

- Structure : Share the N-hydroxy amide core but vary in aromatic substituents (e.g., 4-chlorophenyl, cycloalkyl groups) .

- Properties : Demonstrated antioxidant activity via radical scavenging, with substituents like chlorophenyl enhancing electron-withdrawing effects and stability .

2-Hydroxy-N-phenylpropanamide

- Structure : Lacks the 2-methylphenyl group but retains the N-hydroxy amide motif .

- Synthesis : Prepared via hydrolysis of chloro precursors, suggesting similar routes for synthesizing N-hydroxy derivatives .

- Reactivity : The absence of methyl substitution may increase susceptibility to metabolic oxidation compared to the target compound.

Physicochemical Properties

Key Research Findings

Antioxidant Efficacy : Hydroxamic acids with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced radical scavenging, suggesting the target compound’s 2-methylphenyl group may modulate similar activity .

Metabolic Stability: The methyl group in this compound may reduce oxidative metabolism compared to non-methylated analogues like 2-hydroxy-N-phenylpropanamide .

Biological Targets: Hydroxamic acids often target metalloenzymes (e.g., HDACs), while amino-substituted analogues like prilocaine act on ion channels, highlighting functional group-dependent mechanisms .

Métodos De Preparación

Acylation with Propanoyl Chloride

The most widely documented method involves reacting N-(2-methylphenyl)hydroxylamine with propanoyl chloride under controlled conditions. Patent details a two-step protocol:

-

Protection of the hydroxylamine : O-tetrahydropyranyl (THP) or O-trimethylsilyl (TMS) protecting groups are introduced to prevent undesired side reactions. For example, O-THP-hydroxylamine is prepared by treating hydroxylamine with dihydropyran in dichloromethane (DCM) at 0–5°C for 2 hours.

-

Acylation and deprotection : The protected hydroxylamine is acylated with propanoyl chloride in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA) at 10–35°C. Subsequent hydrolysis using lithium hydroxide in methanol/water (3:1) at 50°C for 4 hours removes the protecting group, yielding the target compound in 78–85% purity.

Critical parameters :

-

Solvent choice (DCM or THF) impacts reaction rate and byproduct formation.

-

Stoichiometric excess of propanoyl chloride (1.2–1.5 equiv) ensures complete acylation.

-

Base selection (TEA vs. DIPEA) influences reaction kinetics, with DIPEA reducing HCl-mediated decomposition.

Oxidation of N-Alkyl Precursors

Tertiary Amine Oxidation

Patent describes oxidation strategies for analogous hydroxamic acids, adaptable to N-hydroxy-N-(2-methylphenyl)propanamide synthesis:

-

N-Alkyl precursor synthesis : Reacting 2-methylphenylamine with methyl acrylate via Michael addition, followed by amidation with hydroxylamine-O-sulfonic acid.

-

Selective oxidation : Using aqueous hydrogen peroxide (30%) and sodium tungstate (0.5 mol%) in ethanol at 50°C for 8 hours. This step converts the N-methyl group to N-hydroxy with >90% selectivity.

Optimization insights :

-

Temperature control (<60°C) prevents peroxide decomposition.

-

Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

Comparative Analysis of Synthetic Routes

Industrial applicability : The oxidation route is favored for large-scale production due to its fewer synthetic steps and compatibility with continuous flow reactors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-N-(2-methylphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-methylphenylamine with hydroxypropanoyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to suppress side reactions), use of a base (e.g., triethylamine) to scavenge HCl, and inert atmosphere (N₂/Ar). Solvent choice (e.g., dichloromethane or THF) affects reaction kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for purity. Analytical techniques like HPLC and NMR should confirm purity (>95%) and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (amide NH at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms regiochemistry.

- X-ray crystallography : Resolves 3D structure, including torsion angles and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystallographic data, requiring high-quality single crystals grown via slow evaporation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 208.1) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal hydrolysis of the amide bond in humid environments, forming 2-methylaniline and hydroxypropanoic acid. Storage in desiccated, amber vials at –20°C minimizes degradation. LC-MS tracks degradation kinetics, while Arrhenius modeling predicts shelf life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the hydroxy group’s electron-withdrawing effect directs electrophilic substitution to the para position of the 2-methylphenyl ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like cyclooxygenase-2, guiding SAR studies .

Q. What experimental strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, iterative refinement in Olex2 or WinGX with restraints on bond lengths/angles improves model accuracy. Twinned crystals (e.g., pseudo-merohedral twinning) require the HKLF5 format in SHELXL for integration. High-resolution synchrotron data (λ = 0.7–1.0 Å) enhances signal-to-noise ratios .

Q. How do structural modifications (e.g., halogenation at the methylphenyl group) alter biological activity, and what assays validate these effects?

- Methodological Answer : Introduce halogens via electrophilic substitution (e.g., Cl₂/FeCl₃) to enhance lipophilicity and target binding. In vitro assays:

- Enzyme inhibition : IC₅₀ determination against COX-2 using fluorescence polarization.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa).

- ADMET : Microsomal stability (human liver microsomes) and Caco-2 permeability predict pharmacokinetics .

Q. What statistical methods analyze discrepancies in biological activity data across replicate studies?

- Methodological Answer : ANOVA identifies inter-experimental variability (p < 0.05). For dose-response outliers, Grubbs’ test (α = 0.05) detects anomalies. Meta-analysis (RevMan) aggregates data from multiple studies, adjusting for batch effects via random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.